molecular formula C10H12O3 B1289971 Methyl 4-(hydroxymethyl)-2-methylbenzoate CAS No. 530145-28-9

Methyl 4-(hydroxymethyl)-2-methylbenzoate

Cat. No.: B1289971
CAS No.: 530145-28-9
M. Wt: 180.2 g/mol
InChI Key: DSCDSFHUSZSPLM-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid and features a methyl group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of 4-(formyl)-2-methylbenzoic acid methyl ester using a reducing agent like sodium borohydride. This reaction is performed in an alcohol solvent, such as methanol, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2-methylbenzoic acid.

    Reduction: 4-(Hydroxymethyl)-2-methylbenzyl alcohol.

    Substitution: 4-(Hydroxymethyl)-2-methyl-3-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2-methylbenzoate depends on its specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, resulting in the formation of 4-(hydroxymethyl)-2-methylbenzoic acid and methanol. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Lacks the additional methyl group on the benzene ring, resulting in different reactivity and properties.

    Methyl 2-methylbenzoate: Lacks the hydroxymethyl group, affecting its solubility and chemical behavior.

    4-(Hydroxymethyl)-2-methylbenzoic acid: The carboxylic acid form of the compound, which has different acidity and reactivity compared to the ester.

Uniqueness

Methyl 4-(hydroxymethyl)-2-methylbenzoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCDSFHUSZSPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530145-28-9
Record name methyl 4-(hydroxymethyl)-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.70 g of 4-(methoxymethoxymethyl)-2-methylbenzaldehyde was dissolved in 10 mL of acetonitrile, to which 3.69 g of sodium dihydrogen phosphate dihydrate dissolved in 7 mL of water and 1.58 g of a 80% sodium chlorite dissolved in 3 mL of water and a 1.5 mL of 30% aqueous solution of hydrogen peroxide were successively added at 5 to 10° C., and then this solution was stirred for 20 minutes at room temperature. Then, ethyl acetate and water were added to the reaction mixture, and the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was dissolved in 18 mL of methanol, to which 9 mL of 6M hydrochloric acid was added, and this mixture was stirred for 4.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, and poured into a mixture of chloroform and water, then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:1] to yield 1.30 g of methyl 4-(hydroxymethyl)-2-methylbenzoate as light yellow oil.
Name
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(methoxymethoxymethyl)-2-methylbenzaldehyde
Quantity
1.7 g
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reactant
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sodium dihydrogen phosphate dihydrate
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3.69 g
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reactant
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10 mL
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3 mL
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aqueous solution
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7 mL
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Synthesis routes and methods II

Procedure details

410 mg of dimethyl 2-methylterephthalate was hydrolyzed via Procedure M and purified by ISCO Combi-Flash to afford 4-(methoxycarbonyl)-3-methylbenzoic acid. 255 mg of 4-(methoxycarbonyl)-3-methylbenzoic acid was cooled to 0° C. in 2 mL of THF before a solution of 2.6 mL of 1M BH3-THF complex in THF was added dropwise. The ice bath was subsequently removed and the reaction was stirred at room temperature until reaction stalled out at ˜50% complete by TLC. The reaction was re-cooled to 0° C. and another 2.6 mL of BH3-THF was added dropwise before the ice bath was removed. Upon completion, the reaction was re-cooled to 0° C. and quenched with 3N HCl dropwise. The aqueous layer was extracted 2 times with Ethyl Acetate and the organic layer was then extracted once with bicarbonate solution and brine, dried over Magnesium Sulfate, filtered and concentrated to give methyl 4-(hydroxymethyl)-2-methylbenzoate. 220 mg of methyl 4-(hydroxymethyl)-2-methylbenzoate was cooled to 0° C. in 5 mL of DCM before adding 260 mg of Triphenylphosphine and 395 mg of NBS. The reaction was concentrated and directly purified via ISCO Combi-Flash to give pure methyl 4-(bromomethyl)-2-methylbenzoate. 255 mg of methyl 4-(bromomethyl)-2-methylbenzoate was reacted via Procedure O to give methyl 2-methyl-4-(methylsulfonylmethyl)benzoate. 250 mg of methyl 2-methyl-4-(methylsulfonylmethyl)benzoate was then hydrolyzed upon heating to 45° C. for 1 hour via Procedure M to give 2-methyl-4-(methylsulfonylmethyl)benzoic acid. 202 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 2-methyl-4-(methylsulfonylmethyl)benzoic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methyl-4-(methylsulfonylmethyl)benzamide. MS (Q1) 415 (M)+.
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255 mg
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2 mL
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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-formyl-2-methylbenzoate (200 mg, 1.1 mmol), sodium borohydride (210 mg, 5.5 mmol) and ethanol (10 mL) was stirred at room temperature for 4 hours. To the resultant mixture, water (0.4 mL) was added. The organic phase was separated, concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to give methyl 4-(hydroxymethyl)-2-methylbenzoate (126 mg, 64%). 1H NMR (300 MHz, d6-DMSO): δ 7.78 (d, J=7.8 Hz, 1H), 7.15 (dd, J=7.8 Hz, J=1.8 Hz, 1H), 7.06 (d, J=1.8 Hz, 1H), 5.39 (t, J=5.7 Hz, 1H), 4.79 (d, J=5.7 Hz, 2H), 3.88 (s, 3H), 2.35 (s, 3H).
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200 mg
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reactant
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210 mg
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10 mL
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